

# basic principles of nickel-cobalt co-precipitation

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## Compound of Interest

Compound Name: Nickel-cobalt

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## Core Principles of Nickel-Cobalt Co-Precipitation

**Nickel-cobalt** co-precipitation is a hydrometallurgical technique used to selectively separate and recover nickel and cobalt from aqueous solutions, typically acidic sulfate leach liquors derived from laterite ores or recycled battery materials.[1][2][3] The most common industrial application is the production of Mixed Hydroxide Precipitate (MHP), an intermediate product that is further refined to produce pure nickel and cobalt.[4][5][6]

The underlying principle involves adjusting the solution's pH with a neutralizing agent to decrease the solubility of nickel and cobalt ions, causing them to precipitate out of the solution as hydroxides.[7][8] The chemical properties of nickel and cobalt are very similar, which makes their separation challenging, but achievable through precise control of process parameters.[5]

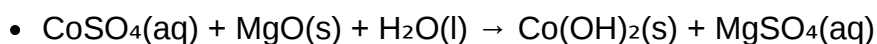
### Chemical Reactions:

The fundamental reaction for the precipitation of nickel and cobalt hydroxides from a sulfate solution using a base like sodium hydroxide (NaOH) is as follows:

- Nickel Hydroxide Precipitation:  $\text{NiSO}_4(\text{aq}) + 2\text{NaOH}(\text{aq}) \rightarrow \text{Ni}(\text{OH})_2(\text{s}) + \text{Na}_2\text{SO}_4(\text{aq})$
- Cobalt Hydroxide Precipitation:  $\text{CoSO}_4(\text{aq}) + 2\text{NaOH}(\text{aq}) \rightarrow \text{Co}(\text{OH})_2(\text{s}) + \text{Na}_2\text{SO}_4(\text{aq})$

When using other precipitating agents like magnesia (MgO), the reactions are:

- $\text{NiSO}_4(\text{aq}) + \text{MgO}(\text{s}) + \text{H}_2\text{O}(\text{l}) \rightarrow \text{Ni}(\text{OH})_2(\text{s}) + \text{MgSO}_4(\text{aq})$



#### Key Influencing Factors:

The efficiency, selectivity, and physical properties of the precipitate are governed by several critical parameters:

- pH:** This is the most crucial factor. Nickel and cobalt have different pH ranges for precipitation. Generally, iron is removed at a lower pH (3.5-4.0) before the target metals are precipitated.<sup>[9]</sup> Cobalt and nickel precipitation typically begins around pH 7 and is largely complete by pH 9.<sup>[1][10]</sup> Precise pH control is essential to selectively precipitate nickel and cobalt while minimizing the co-precipitation of impurities like manganese (Mn) and magnesium (Mg).<sup>[7]</sup>
- Temperature:** Temperature affects both reaction kinetics and the precipitate's morphology. Industrial processes are often operated at elevated temperatures (e.g., 50-60°C) to improve precipitation rates and obtain a denser, more easily filterable product.<sup>[6][10][11]</sup>
- Precipitating Agent:** The choice of neutralizing agent (e.g., NaOH, MgO, CaO) impacts the process cost, precipitate purity, and handling characteristics.<sup>[7][8]</sup> Magnesia (MgO) is commonly used in industrial MHP production.<sup>[6]</sup>
- Complexing Agents:** In the synthesis of precursors for battery cathodes, ammonia (NH<sub>3</sub>) is often used as a complexing agent. It forms soluble metal-amine complexes ([Ni(NH<sub>3</sub>)<sub>6</sub>]<sup>2+</sup>, [Co(NH<sub>3</sub>)<sub>6</sub>]<sup>2+</sup>), which helps control the concentration of free metal ions.<sup>[12]</sup> This allows for better control over particle nucleation and growth, leading to spherical particles with a narrow size distribution, which is crucial for battery performance.<sup>[8][13]</sup>
- Residence Time:** The time the solution spends in the reactor influences the extent of the reaction and particle growth. A typical residence time for MHP production is around 2 to 4 hours.<sup>[1][11]</sup>

## Data Presentation: Process Parameters and Precipitate Composition

The following tables summarize key quantitative data from various studies on **nickel-cobalt** co-precipitation.

Table 1: Typical Operating Parameters for Mixed Hydroxide Precipitation (MHP)

Parameter	Value	Notes
pH	7.5 - 8.5	Optimal range for selective precipitation of Ni and Co over Mn and Mg.[10]
Temperature	40 - 95 °C	Higher temperatures (e.g., 50-60°C) are preferred for better kinetics and precipitate characteristics.[10][11]
Residence Time	2 - 4 hours	Sufficient time for reaction completion and particle growth.[11]
Precipitating Agent	Magnesia (MgO)	Commonly used in industrial processes for its effectiveness and cost.[6]

Table 2: Typical Composition of Industrial Mixed Hydroxide Precipitate (MHP) (% Dry Basis)

Element / Compound	Weight %	Comments
Nickel (Ni)	~40%	Primary valuable metal.
Cobalt (Co)	1 - 3%	Co-product with nickel.[4]
Manganese (Mn)	~3%	Common impurity; co-precipitation increases with pH. [1]
Magnesium (Mg)	~3%	Often from the precipitating agent (MgO) or ore.[1]
Sulfate (SO <sub>4</sub> )	~17%	Associated with incomplete washing or inclusion in the precipitate matrix.[1]
Moisture	~50%	As-produced MHP is very wet and requires drying.[4]

Table 3: Effect of pH on Metal Precipitation Efficiency

pH	Nickel (Ni) Recovery	Cobalt (Co) Recovery	Manganese (Mn) Co-precipitation	Notes
7.0	~83%	~92%	~24%	Initial precipitation of Ni and Co is significant.[6]
8.7	99.9%	99.8%	2.6% (in final ppt)	High recovery of Ni and Co is achieved.[7]
9.0	99.0%	98.8%	-	Optimal pH for maximizing Ni/Co yield in some studies.[3]

## Experimental Protocols

Below are detailed methodologies for key co-precipitation experiments.

### Protocol 1: General Mixed Hydroxide Co-Precipitation (MHP)

This protocol describes a typical batch experiment for precipitating nickel and cobalt from a synthetic sulfate solution using magnesia.

- **Solution Preparation:** Prepare a synthetic pregnant leach solution (PLS) containing nickel (e.g., 5 g/L) and cobalt (e.g., 1 g/L) by dissolving their respective sulfate salts in deionized water.
- **Reactor Setup:** Place the PLS in a stirred, temperature-controlled batch reactor. Heat the solution to the desired temperature (e.g., 50°C).[\[6\]](#)
- **Seeding (Optional but Recommended):** Add previously prepared MHP seed material to the reactor and stir for approximately 30 minutes. Seeding provides nucleation sites and improves precipitate characteristics.[\[1\]](#)[\[6\]](#)
- **Precipitation:** Prepare a slurry of caustic calcined magnesia (MgO). Slowly add the MgO slurry to the reactor to raise the pH. Monitor the pH continuously and control the addition rate to maintain a target pH between 7.5 and 8.5.[\[10\]](#)[\[14\]](#)
- **Reaction:** Allow the reaction to proceed for a residence time of 2-4 hours with continuous stirring.[\[11\]](#)
- **Solid-Liquid Separation:** After the reaction is complete, separate the solid precipitate from the solution via filtration.
- **Washing and Drying:** Wash the filtered MHP cake with water to remove soluble impurities. Dry the washed precipitate in an oven at approximately 110°C.[\[7\]](#)
- **Analysis:** Analyze the solid precipitate for its elemental composition (Ni, Co, Mn, Mg) and the final solution for residual metal content to determine precipitation efficiency.

## Protocol 2: Co-Precipitation for Battery Precursor Synthesis (NMC811)

This protocol is adapted for synthesizing spherical Ni-Mn-Co hydroxide, a precursor for NMC (Nickel-Manganese-Cobalt) cathode materials, using a continuous stirred-tank reactor (CSTR).

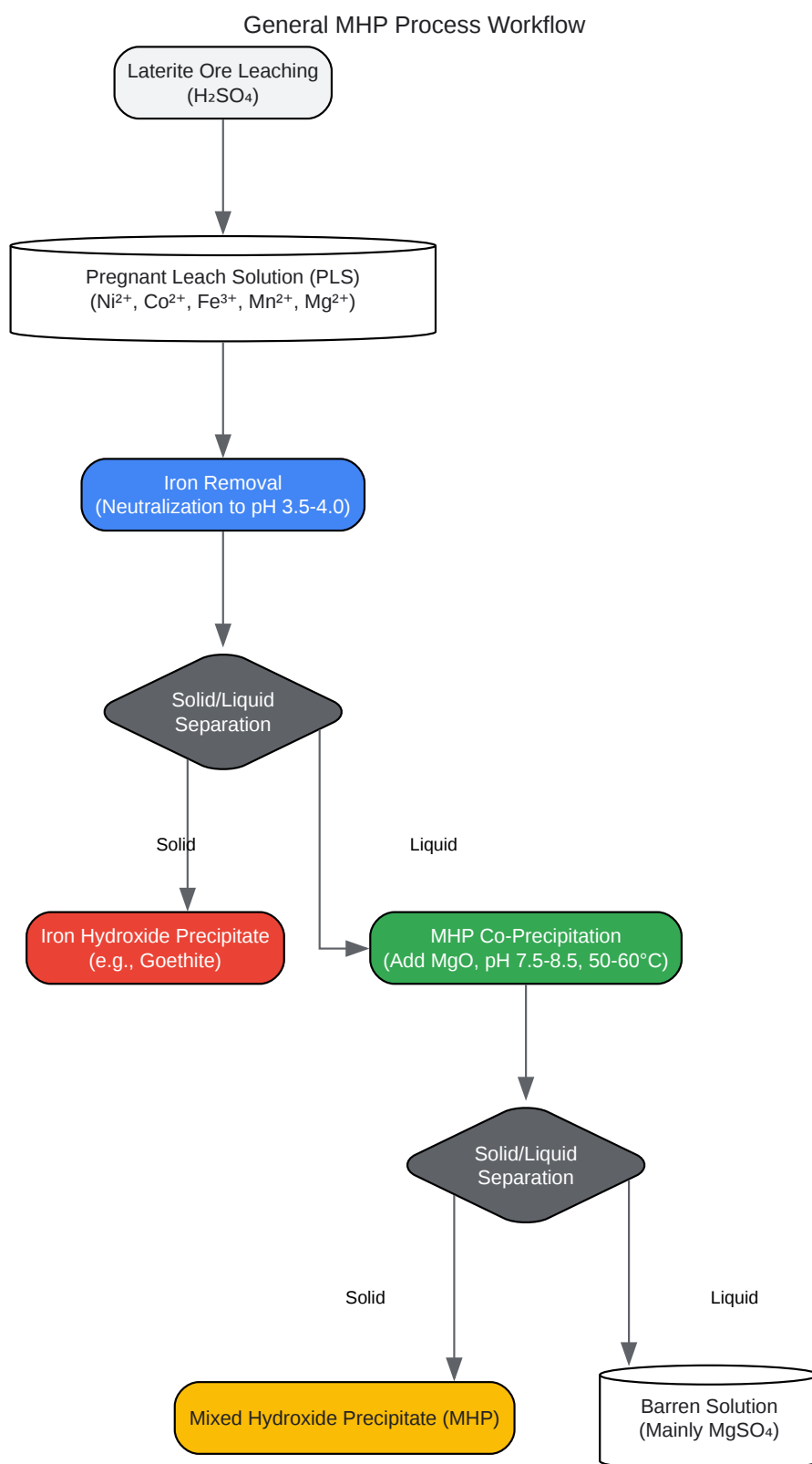
[8][13]

- Reagent Preparation:
  - Metal Solution: Prepare a 2M aqueous solution of metal sulfates with the desired stoichiometric ratio (e.g., Ni:Mn:Co = 8:1:1).
  - Base Solution: Prepare a 10M sodium hydroxide (NaOH) solution.
  - Complexing Agent: Prepare an aqueous ammonia (NH<sub>3</sub>) solution (e.g., 1-6 M).
  - De-aerate all solutions by bubbling with nitrogen for at least 60 minutes to prevent oxidation, especially of manganese.[13]
- Reactor Setup:
  - Initially charge the CSTR with a solution of aqueous ammonia.[8]
  - Set the reactor temperature (e.g., 55°C) and stirring speed (e.g., 230 rpm).[15]
  - Maintain an inert nitrogen atmosphere throughout the process.[13][15]
- Continuous Co-Precipitation:
  - Continuously pump the metal sulfate solution, NaOH solution, and ammonia solution into the reactor at controlled flow rates.[15]
  - Continuously monitor and control the pH of the reaction system within a narrow range (e.g., 10.8 - 11.1).[15] The NaOH feed rate is typically adjusted to maintain the pH setpoint.
- Steady State and Collection: Allow the system to reach a steady state. The overflow from the reactor contains the suspended precursor particles.

- Post-Processing:
  - Collect the precursor slurry.
  - Wash the particles repeatedly with deionized water to remove residual salts (e.g.,  $\text{Na}_2\text{SO}_4$ ).
  - Dry the washed precursor material under vacuum.
- Characterization: Analyze the precursor for elemental composition, particle size distribution, morphology (using SEM), and crystal structure (using XRD).[\[13\]](#)

## Visualizations: Workflows and Logical Relationships

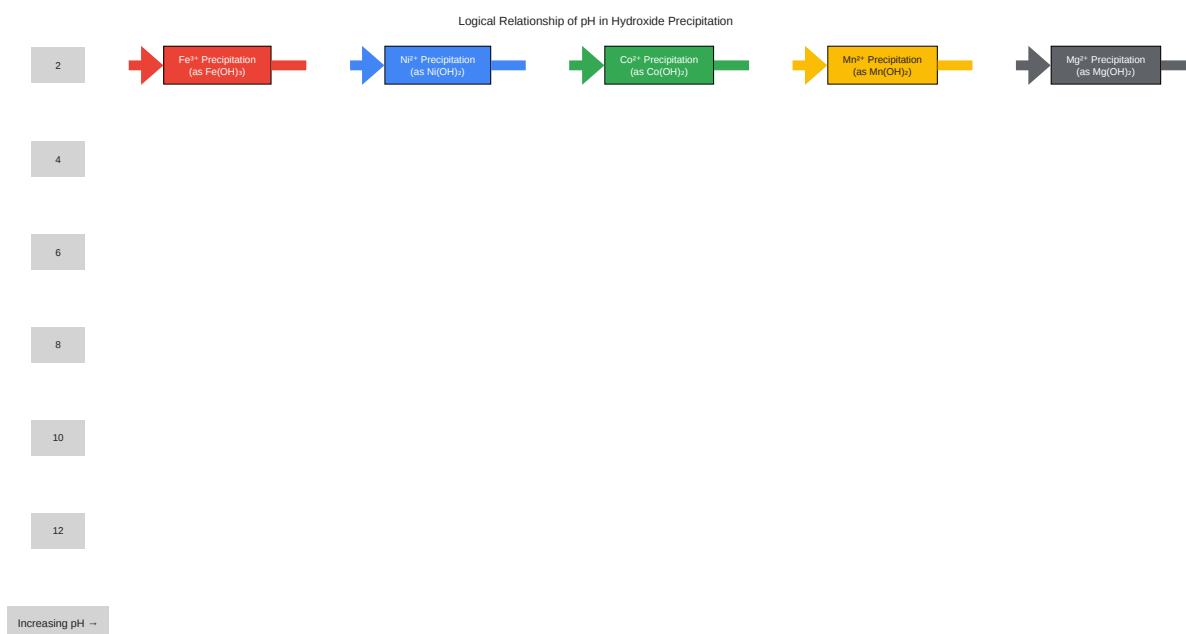
The following diagrams illustrate the key processes and principles described.



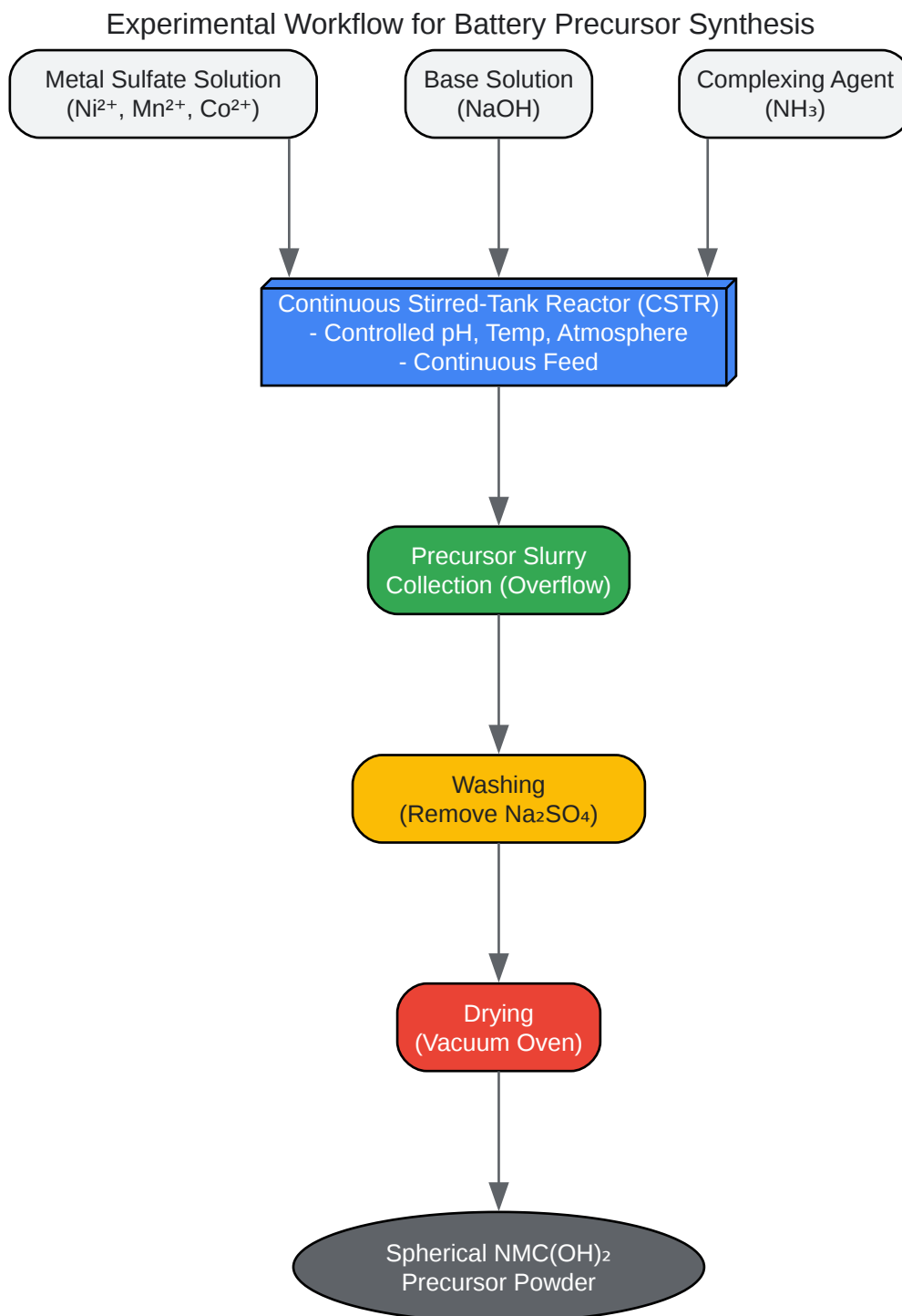
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Caption: A typical workflow for producing Mixed Hydroxide Precipitate (MHP) from laterite ore.



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Caption: The relationship between pH and the precipitation ranges for different metal hydroxides.



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Caption: A continuous co-precipitation workflow for synthesizing battery precursor materials.

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